Journal Name:Nano Express
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Employing sulfolane as a green solvent in the fabrication of nanofiltration membranes with excellent dye/salt separation performances for textile wastewater treatment
Nano Express ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.memsci.2023.121942
This study explores the potential use of sulfolane, a green and sustainable solvent, as an alternative to toxic solvents in the fabrication of high-performance nanofiltration membranes. A comparison of Hansen solubility parameter (HSP) with N-methyl-2-pyrrolidone (NMP) indicates that sulfolane is a “poor” solvent for the sulfonated polyphenylenesulfone (sPPSU) polymer, which results in a lower critical polymer concentration (CPC) required to produce a macrovoid-free membrane structure. Moreover, the addition of a low molecular weight hyperbranched polyethyleneimine (HPEI) of MW = 800 g/mol as a crosslinker enhances the mechanical rigidity of the membranes without affecting the pore structure required for retaining salts from dye/salt mixtures, enabling practical applications in wastewater treatment. Notably, the membranes demonstrate exceptional dye/salt separation performance with a separation factor SDye/Salt of up to 69.32, even for low molecular weight dyes as low as 268 g/mol (i.e., a Disperse blue 1 and Na2SO4 mixture). To the best of our knowledge, this is the lowest MW dye ever tested for dye/salt separation. The membranes also show good antifouling capability over an extended period of use. Literature comparison shows that the sPPSU/sulfolane membrane crosslinked with HPEI800 for 60 min, referred to as sPSlf-c60, exhibits superior dye/salt separation performance, indicating their potential for the treatment of textile wastewater effluents.
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Nanocomposite polymer blend membrane molecularly re-engineered with 2D metal-organic framework nanosheets for efficient membrane CO2 capture
Nano Express ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.memsci.2023.121950
Membrane gas separation technology is an energy-efficient alternative to the traditional industrial processes for CO2 capture towards the mitigation of global warming. To overcome the inherent performance trade-off behavior of polymeric membranes, many nanoarchitectures have been incorporated for developing high-performance mixed matrix membranes. Yet, a successful nanocomposite membrane design remains challenging, especially for CO2 capture, because of polymer-filler incompatibility and interfacial defects. Herein, 2D Cu-TCPP nanosheets were synthesized and incorporated into Pebax/Poly (ethylene glycol) methyl ether acrylate (PEGMEA) blends to design MMMs with exceptional CO2/N2 separation performance. This synergistic polymer blend after crosslinking, offers a highly accommodating and robust matrix environment for the homogenous distribution of nanosheets. Cu-TCPP particles were also produced as 3D nanoflowers to probe their morphological effect on gas transport. The finely dispersed 2D nanosheets expanded the free volume of the resultant nanocomposite membranes, leading to a significantly enhanced CO2 permeability of up to 1183 Barrer which was 93% higher than the neat polymers, while they also increased the transport pathway tortuosity that contributes to a very high CO2/N2 selectivity of 57.6 at a loading of merely 0.1 wt%. Not only do such separation performances surpassed the Robeson upper bound by a large margin and outcompeted many existing advanced MMM designs, but they also remained stable after long-term operations. By carefully elucidating the gas transport tuning effect of 2D metal-organic framework nanosheets in nanocomposite membranes, this work could help broaden their applicability for other environmentally important molecular separations.
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A mathematical model for initial design iterations and feasibility studies of oxygen membrane reactors by minimizing Gibbs free energy
Nano Express ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.memsci.2023.121955
Ceramic Membrane Reactors offer an opportunity towards the transition to renewable energies and defossilized economies by efficiently coupling chemical reactions and heat utilization. To identify viable processes, mathematical models are needed that allow a straightforward assessment. In this study, a generalized model is presented that can be applied to membrane reactor concepts using a mixed oxygen transport membrane. The model assumes chemical equilibrium which is realized by minimizing the Gibbs free energy in the individual reaction chambers. Both reaction chambers are coupled by the Wagner equation to account for the oxygen ion flux through the membrane. Experimental data from the literature were used to validate the model for water splitting, partial oxidation of methane, and the coupling of these two processes. The model allows to investigate various process parameters such as oxygen flux and gas compositions, making the model particularly suitable for feasibility studies and initial design iterations for new reactor developments.
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Fabrication of PVDF ultrafiltration membrane using modified thermally induced phase separation: The role of amphiphilic and hydrophilic non-solvents
Nano Express ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.memsci.2023.121919
The use of amphiphilic pore formers and hydrophilic non-solvents has demonstrated its effectiveness in improving the surface porosity and permeability of polyvinylidene fluoride (PVDF) ultrafiltration (UF) membranes through the nonsolvent induced phase separation (NIPS) process in literatures. However, in the thermally induced phase separation (TIPS) process, few reports illustrated how the amphiphilic pore-former and water-soluble non-solvent interact with water-insoluble diluents. In this study, water-insoluble dimethyl phthalate (DMP) was used as the main diluent to rule out the effect of diluent outflow. The amphiphilic pore former polyethylene glycol 400 (PEG400) failed to open pores on the outer surface of the membranes because of its amphiphilic nature. On the contrary, UF membranes with a mean pore size of 55 nm could be obtained by adding hydrophilic triethylene glycol (TEG) to the dope with a satisfactory pure water permeability (PWP) of 262.6 L m−2 h−1 bar−1. Moreover, PEG400 can serve as a stabilizer for the TEG droplets during the phase separation if both were added to the polymer dope solution. The addition of both PEG400 and TEG could significantly increase the membrane's PWP to 645.4 L m−2 h−1 bar−1 with moderate enlargement of the mean pore size of the membrane to 84 nm. Additionally, the well-connected membrane structure resulted in the tensile strength of the membranes ranging from 3.07 to 6.65 MPa. This study expands the range of additives used in the TIPS process and demonstrates the different roles of amphiphilic and hydrophilic non-solvents in the TIPS process.
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Nanofiber membrane coated with lithiophilic polydopamine for lithium metal batteries
Nano Express ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.memsci.2023.121951
Along with the cathode, anode, and liquid electrolyte in lithium-based secondary batteries, the separator is a crucial element for guaranteeing battery safety. However, conventional polyolefin separators suffer from inherent drawbacks such as inadequate compatibility with electrolytes and limited thermal stability. These limitations can lead to issues like high-temperature shrinkage, melting, and even combustion. Moreover, the vulnerability of separators toward lithium dendrite penetration exacerbates safety concerns associated with lithium-ion batteries. Hence, the design of high safety separators is currently a focus and challenge. In this study, we develop a multifunctional polymer-coupled nanofiber membrane by an electrospinning method that addresses the above issue as a separator of lithium metal battery. The nanofiber coating contains carbonyl oxygen, pyrrole nitrogen, and cross-linked networks with tertiary amine groups. These components effectively neutralize acidic compounds generated during the liquid electrolyte side reaction. X-ray micro-computed tomography analysis verifies the exceptional structural stability of the new separator, maintaining its 3D skeleton even after 2000 h of cycling. The nanofiber separator in a full Li||NCM811 cell achieves a high specific capacity of 136.6 mA h g−1 at 0.9 A g−1 and displays outstanding long-cycle stability over 500 cycles with a capacity retention of 88.5%.
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ZIF-8 nanoplate/6FDA-DAM membrane for hydrogen extraction from propane dehydrogenation process
Nano Express ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.memsci.2023.121952
High-aspect ratio materials can enhance gas separation performance compared to low-aspect ratio materials when incorporated into a polymer matrix to form mixed matrix membranes (MMMs). However, the filler shape effect on various properties of MMMs was not thoroughly discussed. Herein, we fabricated a mixed matrix membrane with two different shapes of metal-organic framework (MOF) and examined the MOF filler shape effect on mechanical, thermal, and gas separation properties. Zeolitic imidazolate framework-8 nanoplates (NZIF-8) were synthesized by conversion method with an aspect ratio of 20. Isotropic ZIF-8 particles (IZIF-8) were also synthesized, and both fillers were hybridized with a 6FDA-DAM (PI) polymer. 20 wt% NZIF-8/PI membrane exhibited high mechanical properties of 0.282 GPa for hardness and 3.5 GPa for modulus, which is higher than that of IZIF-8/PI membranes. The membrane was stable in high temperatures which is comparable to the pristine PI membrane, showing long-term thermal stability at 300 °C. Furthermore, high aspect ratio fillers allowed significant enhancement in hydrogen separation performance, showing hydrogen permeability of around 1800 Barrer with hydrogen/propane selectivity of 260 at 20 wt% ZIF-8 nanoplate loading, which is much enhanced than the membrane with isotropic ZIF-8 particles. The separation performances were consistent in ternary mixture separation under different conditions. These highly stable and selective properties can be promising for hydrogen extraction from the propane dehydrogenation process.
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A luminescent thermosensitive coating for a non-invasive and in-situ study of thermal polarization in hollow fiber membranes
Nano Express ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.memsci.2023.121928
A new non-invasive method to evaluate the thermal polarization is herein proposed for hollow fiber (HFs) membranes during the Direct Contact Membrane Distillation (DCMD) process. The goal was reached by using a temperature-sensitive phosphorescent molecular probe such as Tris(phenanthroline) ruthenium(II) chloride (Ru(phen)3) and an infrared camera (IR) camera, to map, in-situ, the thermal profile directly at the membrane surface which is in contact with the hot feed water solution. The molecular probe was immobilized, by means of a perfluoropolyether (PFPE)-based coating, on the surface of a polypropylene HF in order to obtain a thermosensitive polymerized coating. The produced HFs were fully characterized in order to demonstrate the successful embodiment of the molecular probe on the surface of the membrane and their suitability, in terms of pore size, hydrophobicity and stability, for DCMD application. The luminescent activity of the immobilized Ru(phen)3 complex was measured by a bifurcated optical fiber, one branch was used to excite the molecular probe and the other branch was able to constantly monitor the molecular emission which was dependent on the temperature along the HF surface. The HFs were tested in DCMD at different feed temperatures (40 °C, 50 °C, 60 °C) and constant conditions of streams flow rate and distillate temperature (Qf = 90 L/h; Qp = 24 L/h; Tp = 13 °C). The obtained results clearly demonstrated the possibility of studying the thermal polarization phenomenon occurring during DCMD, with the temperature profile developed on the HF surface monitored, for the first time, at molecular level using a non-invasive technique. This approach can shed the light on better understanding this phenomenon and the possible strategies for its mitigation and counteraction.
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Rational design, synthesis, and characterization of facilitated transport membranes exhibiting enhanced permeability, selectivity and stability
Nano Express ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.memsci.2023.121910
Despite outperforming conventional polymer membranes in the short time frame, facilitated transport membranes (FTMs) are prone to photo/chemical aging, which causes a rapid decay of their performance. Moreover, when embedded in polymer materials to fabricate mixed matrix membranes, structural defects may form at the metal-polymer interface, causing a selectivity loss. To overcome these issues, a series of poly(amic acid)s (PAAs) have been synthesized using 4,4’-oxydiphathalic anhydride (ODPA) and Jeffamine monomers of varying molecular weight, and used to fabricate silver nanoparticles via the chelating reaction with silver ions, in attempts to simultaneously i) achieve defect-free mixed matrix membranes (MMMs), ii) target CO2 selective transport, and iii) enhance long-term stability. The occurrence of the chelating reaction between silver and the PAA was confirmed, and as a result, individual and un-aggregated PAA-coated silver nanoparticles were obtained and incorporated into a commercial polymer, Pebax 1657, to fabricate defect-free mixed matrix membranes. The effect of the PAA length and ether functional group concentration on the structure and performance of the resulting mixed matrix membranes was systematically investigated. Remarkably, inclusion of only 2 wt% nanoparticles in Pebax enhances the CO2 permeability by 50% and CO2 selectivity by 100% relative to neat polymer. A detailed analysis of the sorption and diffusion coefficients was performed to elucidate the molecular origin of the observed membrane performance. Finally, preliminary data show that the newly synthesized materials exhibit high chemical stability upon exposure to pure H2.
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A tight polyethersulfone ultrafiltration membrane fabricated via polyion complex assisted phase inversion for dye desalination
Nano Express ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.memsci.2023.121908
In this work, a tight polyethersulfone (PES) -based ultrafiltration (UF) membrane was fabricated to separate dye and salt of textile wastewater via a novel polyion complex assisted phase inversion method in one step. Thereinto, sulfonated polysulfone (SPSF) and poly-(diallyl dimethylammonium chloride) (PDADMAC) were added into the PES dope and coagulation bath, respectively. During the phase inversion process of the precast PES/SPSF film, polycation PDADMAC could assemble with anionic SPSF and facilitate SPSF enrichment on membrane surface, forming a dense barrier layer via the electrostatic interaction between quaternary ammonium and sulfonate groups. Morphology, chemical composition, surface charges and pore size analysis characterized via SEM, FTIR, XPS, Zeta potential and Dextran filtration experiment, respectively, testified that a nonporous skin layer comprising of polyion complex and enriched SPSF was successfully constructed on the top of the PES matrix with an effective pore radius of 1.44 nm, which is smaller than that of the reference membrane prepared without using polyion complex assisted phase inversion (2.74 nm). This resultant membrane exhibited a high pure water permeance of 94 LMH/bar. When it was utilized to separate a dye/salt mixture of 100 ppm Congo red (CR) and 2 g/L Na2SO4 at 1 bar, the rejection of CR could reach 99.7%, alongside a very low Na2SO4 rejection of 8.4%, while the water permeance of dye solution maintained 61 LMH/bar. In addition, the membrane also possessed excellent stability in the pH range of 1–13 due to the strong electrostatic interaction between SPSF and PDADMAC and long-term operation stability, demonstrating its application potential in textile wastewater treatment.
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Polyamide⊥TpPa-PVDF membranes for aliphatic-aromatic solvent separations
Nano Express ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.memsci.2023.121940
To achieve net-zero emissions, the petrochemical industry requires energy-efficient processes for solvent recovery, and traditional distillation technologies may not be adequate. Membrane separations with 2D COFs (covalent organic frameworks) have shown potential due to their tunable pore sizes and modifiable properties. However, the large pores of the COFs have provided challenges in fabricating 2D COF membranes for solvent separation. Recent research has been focused on improving the selectivities and permeation fluxes for solvent mixtures, and to achieve long-term operation, the membranes must have high chemical and mechanical stabilities. To address the issue of large pores, our research group cross-linked the Tp (2,4,6-triformylphloroglucinol) and Pa (p-phenylenediamine) monomers of the COF with TMC (trimesoyl chloride), a monomer used traditionally for reverse osmosis interfacial polymerization, which resulted in COF(TpPa) with TMC cross-linking and small pore sizes for solvent separation. Polyamide⊥TpPa-PVDF membranes were fabricated for the first time with this method, and the TMC cross-linked COF membrane successfully rejected salts and separated aromatic/alkane solvents; a toluene/benzene mixture showed a higher separation factor than methanol/isopropanol. Use of the 2D materials for reverse osmosis at 20 bar enhanced the potential of the energy-efficient membranes for use in future petrochemical industrial applications.
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